molecular formula C47H94N4O6S B12790845 Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate CAS No. 67633-77-6

Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate

Cat. No.: B12790845
CAS No.: 67633-77-6
M. Wt: 843.3 g/mol
InChI Key: KHCOUJSHSKIANR-UHFFFAOYSA-N
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Description

Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate is a quaternary ammonium compound characterized by:

  • Molecular formula: C₄₅H₈₉N₄O₂·C₂H₅O₄S (CAS 67633-77-6) or C₄₇H₉₄N₄O₆S (CAS 70693-75-3) .
  • Key structural features: A cyano (-CN) group, ethyl substituents, and two octadecanoylamidoethyl (C₁₈) chains attached to the ammonium center. The counterion is ethyl sulfate.
  • Applications: Likely used as a cationic surfactant in industrial or cosmetic formulations due to its amphiphilic structure .

Properties

CAS No.

67633-77-6

Molecular Formula

C47H94N4O6S

Molecular Weight

843.3 g/mol

IUPAC Name

2-cyanoethyl-ethyl-bis[2-(octadecanoylamino)ethyl]azanium;ethyl sulfate

InChI

InChI=1S/C45H88N4O2.C2H6O4S/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-44(50)47-39-42-49(6-3,41-35-38-46)43-40-48-45(51)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2;1-2-6-7(3,4)5/h4-37,39-43H2,1-3H3,(H-,47,48,50,51);2H2,1H3,(H,3,4,5)

InChI Key

KHCOUJSHSKIANR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC[N+](CC)(CCC#N)CCNC(=O)CCCCCCCCCCCCCCCCC.CCOS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate typically involves multiple steps. The initial step often includes the reaction of ethylamine with a cyanoethylating agent to introduce the cyano group. This is followed by the reaction with octadecanoyl chloride to form the amide linkages. The final step involves the quaternization of the amine with ethyl sulfate to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to optimize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized amides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving cell membranes and lipid interactions.

    Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate involves its interaction with specific molecular targets. The compound’s amide linkages and cyano group allow it to interact with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Compound CAS Number Molecular Formula Key Substituents Molecular Weight Counterion
Target Compound 67633-77-6 C₄₅H₈₉N₄O₂·C₂H₅O₄S 2-cyanoethyl, bis(octadecylamidoethyl) 843.34 Ethyl sulfate
Docosyl Variant 67633-75-4 C₅₃H₁₀₅N₄O₂·C₂H₅O₄S 2-cyanoethyl, bis(docosanylamidoethyl) 955.6 Ethyl sulfate
Hydroxyethyl Variant 28706-44-7 C₂₅H₅₂NO₄·CH₃O₄S Bis(hydroxyethyl), methyl, octadecyloxy 541.78 Methyl sulfate
Trimethylammonium Stearate 23464-76-8 C₂₃H₄₈NO₂⁺ Trimethyl, octadecanoyloxy 370.63 None (cation only)
Nitrate Salt Analog 94088-79-6 C₂₅H₅₄N₄O₇ Hydroxyethyl, bis(hydroxyethyl), octadecylamidoethyl Not reported Nitrate

Key Observations :

  • Counterion Effects : Ethyl sulfate (target) vs. methyl sulfate (CAS 28706-44-7) alters solubility and thermal stability. Nitrate salts (CAS 94088-79-6) may offer higher water solubility.
  • Functional Groups: The cyano group in the target compound enhances polarity compared to hydroxyethyl or methyl groups in analogs .

Physicochemical and Functional Differences

Property Target Compound Docosyl Variant Hydroxyethyl Variant
Hydrophobicity High (C₁₈ chains) Very high (C₂₂ chains) Moderate (hydroxyethyl groups)
Melting Point Likely >100°C (estimated) Higher than target (longer chain) ~50–80°C (smaller molecule)
Solubility Low in water, high in organic solvents Lower water solubility Moderate in polar solvents
Applications Surfactant, emulsifier Thickening agent, conditioning product Mild surfactant, pharmaceutical use

Biological Activity

Ethanaminium, 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate (CAS 67633-77-6) is a complex organic compound with significant biological activity. Its unique structure, which includes a cyano group and multiple amide linkages, allows it to interact with various biological systems. This article explores the compound's synthesis, properties, mechanisms of action, and its applications in scientific research.

Molecular Formula and Structure

  • Molecular Formula : C₄₇H₉₄N₄O₆S
  • Molar Mass : Approximately 843.338 g/mol
  • Solubility : Soluble in water and organic solvents
  • Melting Point : Approximately 160 °C

The compound's structure features a quaternary ammonium group, which enhances its interaction with biological membranes and proteins.

Ethanaminium's biological activity is primarily attributed to its ability to interact with lipid bilayers and proteins. The presence of the quaternary ammonium group allows for effective membrane penetration, while the cyano group can participate in various biochemical reactions.

Key Mechanisms:

  • Membrane Interaction : The compound can alter membrane fluidity and permeability, influencing cell signaling pathways.
  • Enzyme Modulation : It may interact with specific enzymes, altering their activity and potentially leading to changes in metabolic pathways.
  • Cell Proliferation : Studies suggest that it may influence cell growth and differentiation through modulation of signaling pathways.

Biological Applications

Ethanaminium has been investigated for various applications in both laboratory and industrial settings:

  • Surfactant Production : Its amphiphilic nature makes it suitable for use as a surfactant in cosmetic and pharmaceutical formulations.
  • Drug Delivery Systems : The compound’s ability to encapsulate drugs within lipid bilayers enhances drug solubility and bioavailability.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further research in infection control.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of Ethanaminium against various bacterial strains. Results indicated significant inhibition of growth at concentrations as low as 50 µg/mL, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Drug Delivery Systems

Research on the encapsulation of anti-cancer drugs using Ethanaminium-based liposomes demonstrated improved drug stability and release profiles. In vitro tests showed enhanced cytotoxicity against cancer cell lines compared to free drug formulations.

Comparative Analysis

Compound NameMolecular FormulaMolar Mass (g/mol)Biological Activity
Ethanaminium 2-cyano-N-ethyl-N,N-bis(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfateC₄₇H₉₄N₄O₆S843.338Antimicrobial, Drug Delivery
Similar Compound AC₄₅H₉₁N₄O₅S835.309Limited Activity
Similar Compound BC₄₈H₉₆N₄O₇S857.335Moderate Activity

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